

Glut1-IN-3: A Technical Guide to a Dual-Targeting Investigational Compound

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Glut1-IN-3	
Cat. No.:	B12374260	Get Quote

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Introduction

Glut1-IN-3, also identified as Compound 4b, is a novel investigational molecule designed to address the complex pathology of Glucose Transporter Type 1 Deficiency Syndrome (GLUT1-DS). This genetic disorder arises from mutations in the SLC2A1 gene, leading to impaired glucose transport across the blood-brain barrier and subsequent neurological dysfunction, including difficult-to-treat seizures. Glut1-IN-3 employs a dual-targeting mechanism of action, aiming to modulate the activity of both the Glucose Transporter 1 (GLUT1) and specific isoforms of the carbonic anhydrase (CA) enzyme family, which are implicated in the pathophysiology of epilepsy. This guide provides a detailed overview of its chemical structure, properties, mechanism of action, and the experimental protocols used in its preclinical evaluation.

Chemical Structure and Properties

Glut1-IN-3 is a complex molecule incorporating a glucose moiety linked to a sulfonamide group via a selenylphenyl linker. This design is intended to facilitate interaction with both GLUT1 and carbonic anhydrases.

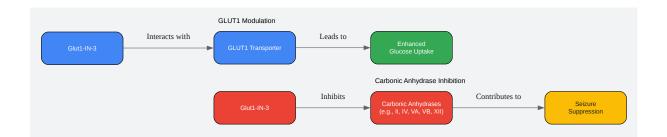
The chemical structure is represented by the SMILES string: CC(O--INVALID-LINK--=O) [C@H]1OC(C)=O)--INVALID-LINK--=O)O[C@H]1[Se]C2=CC=C(S(=O)(N)=O)C(N)=C2)=O[1] [2].



Property	Value	Source
Molecular Formula	C20H26N2O11SSe	[1][2]
Molecular Weight	581.45 g/mol	[1][2]
Common Name	Glut1-IN-3	[1]
Synonym	Compound 4b	[1][3][4]

Mechanism of Action & Signaling Pathway

Glut1-IN-3 is hypothesized to exert its therapeutic effects through a dual mechanism. Firstly, as a glucose derivative, it is designed to interact with the GLUT1 transporter. The primary publication suggests it was assessed for its ability to enhance GLUT1-mediated glucose intake[3][4]. Secondly, the molecule incorporates an aromatic sulfonamide group, a well-established zinc-binding pharmacophore for inhibiting carbonic anhydrases (CAs)[5]. Certain CA isoforms (e.g., II, IV, VA, VB, XII) are involved in brain pH regulation and neuronal excitability, making them targets for anti-seizure medications[3][4][5]. By inhibiting these enzymes, **Glut1-IN-3** is proposed to contribute to the suppression of seizure activity.



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Dual-targeting mechanism of Glut1-IN-3.



Quantitative Biological Data

The primary study evaluated the inhibitory activity of **Glut1-IN-3** (Compound 4b) against a panel of human (h) carbonic anhydrase isoforms physiologically relevant to epilepsy.

Target Isoform	Inhibition Constant (K _i) (nM)
hCA I	>10000
hCA II	98.5
hCA IV	105.4
hCA VA	6.8
hCA VB	15.3
hCA XII	4.9

Data sourced from Angeli, A., et al. J Med Chem. 2023;66(14):10010-10026.

Key Experimental Protocols

The preclinical evaluation of **Glut1-IN-3** involved several key assays to determine its biological activity. The methodologies are detailed below to facilitate reproducibility and further investigation.

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of **Glut1-IN-3** against various human carbonic anhydrase (hCA) isoforms was determined using a stopped-flow method.

- Principle: This assay measures the enzyme's catalytic activity for the CO₂ hydration reaction. The inhibition constants (K_i) are determined by analyzing the initial rates of this reaction in the presence of the inhibitor.
- · Apparatus: Applied Photophysics stopped-flow instrument.
- Methodology:



- The CA-catalyzed CO2 hydration activity is assayed using a stopped-flow method[1].
- Phenol red is used as an indicator, with measurements taken at its absorbance maximum of 557 nm.
- The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a duration of 10–100 seconds.
- For each inhibitor concentration, at least six traces of the initial 5–10% of the reaction are used to determine the initial velocity.
- The uncatalyzed reaction rates are measured and subtracted from the enzyme-catalyzed rates.
- Inhibitor stock solutions (0.01 mM) are prepared in distilled, deionized water with 5% DMSO, followed by serial dilutions.
- The K_i values are calculated using the classical Michaelis-Menten equation, fitted by non-linear least squares using PRISM 3 software.
- All CA isozymes used are purified recombinant proteins.

Glucose Uptake Assay

The effect of **Glut1-IN-3** on glucose transport was assessed in a non-small-cell lung cancer (NSCLC) cell line (A549), which is known to express GLUT1.

- Principle: This cell-based assay measures the uptake of a fluorescently labeled glucose analog, 2-NBDG (2-(N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-2-deoxy-D-glucose), to quantify glucose transporter activity.
- Cell Line: A549 human non-small cell lung carcinoma cells.
- Methodology:
 - A549 cells are seeded in 96-well microplates (e.g., at 20,000 cells/well) and allowed to adhere overnight[6].

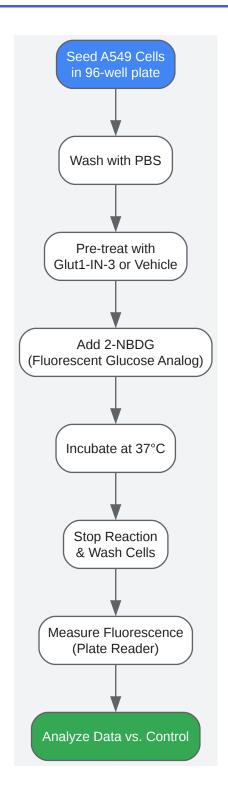
Foundational & Exploratory





- Before the assay, cells are washed with phosphate-buffered saline (PBS).
- Cells are pre-treated with Glut1-IN-3 at the desired concentration in PBS for a specified time (e.g., 1 hour) at 37°C[7].
- A fluorescent glucose analog, such as 2-NBDG, is added to each well (e.g., at 100-200 μM) and incubated for a defined period (e.g., 10-30 minutes) at 37°C[6][7].
- The uptake reaction is stopped, and cells are washed to remove extracellular 2-NBDG.
- The fluorescence intensity of the intracellular 2-NBDG is measured using a fluorometric microplate reader.
- The results are compared to vehicle-treated control cells to determine the percentage modulation of glucose uptake.





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Workflow for the cell-based glucose uptake assay.

In Vivo Maximal Electroshock (MES) Seizure Test



The anticonvulsant efficacy of **Glut1-IN-3** was evaluated in an in vivo mouse model of generalized tonic-clonic seizures.

- Principle: The MES test is a standard preclinical model for assessing the efficacy of potential antiepileptic drugs by measuring their ability to prevent seizure spread following a maximal electrical stimulus.
- Animal Model: Male ICR-CD-1 mice or similar strains[1][8].
- · Methodology:
 - Animals are administered the test compound (Glut1-IN-3) or vehicle control via a specific route (e.g., intraperitoneal or oral) at a defined dose[8].
 - After a predetermined time for drug absorption (e.g., 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes[3].
 - Prior to stimulation, corneas are treated with a local anesthetic (e.g., 0.5% tetracaine hydrochloride) and saline to ensure proper electrical contact[3].
 - The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure[3]. An animal is considered protected if this phase is absent.
 - The percentage of animals protected in the drug-treated group is compared to the vehicle control group to determine anticonvulsant activity.

Conclusion

Glut1-IN-3 is a rationally designed, dual-targeting compound that has shown promise in a preclinical model relevant to GLUT1-DS. Its ability to potently inhibit key carbonic anhydrase isoforms associated with epilepsy, combined with its designed interaction with the GLUT1 transporter, presents a novel therapeutic strategy. The detailed chemical, biological, and methodological data provided in this guide serve as a comprehensive resource for researchers in the fields of neuroscience, metabolic disorders, and drug development, facilitating further investigation into this and similar therapeutic approaches.



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- To cite this document: BenchChem. [Glut1-IN-3: A Technical Guide to a Dual-Targeting Investigational Compound]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12374260#glut1-in-3-chemical-structure-and-properties]

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